molecular formula C20H20N4O3 B12943491 N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide CAS No. 937804-86-9

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Cat. No.: B12943491
CAS No.: 937804-86-9
M. Wt: 364.4 g/mol
InChI Key: HBEDLESLHKMVHO-UHFFFAOYSA-N
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Description

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a tetrahydropyrimidine derivative featuring a benzamide substituent at the C5 position, a phenyl group at N1, and a propyl chain at N2. The structure combines a rigid tetrahydropyrimidine core with flexible alkyl and aromatic substituents, enabling diverse physicochemical and biological properties .

Properties

CAS No.

937804-86-9

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(6-amino-2,4-dioxo-1-phenyl-3-propylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C20H20N4O3/c1-2-13-23-19(26)16(22-18(25)14-9-5-3-6-10-14)17(21)24(20(23)27)15-11-7-4-8-12-15/h3-12H,2,13,21H2,1H3,(H,22,25)

InChI Key

HBEDLESLHKMVHO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)N)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide typically involves the reaction of 6-aminouracil with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the benzamide linkage. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydroxyl derivatives of the pyrimidine ring.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antiviral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit DNA polymerase, leading to the disruption of DNA replication in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogues differ primarily in:

  • N1 substituent : Phenyl (target) vs. benzyl (BZ0 in ) or alkyl groups (e.g., ethyl in ).
  • N3 substituent : Propyl (target) vs. ethyl, methyl, or fluorobenzyl ().
  • C5 acyl group: Benzamide (target) vs. phenoxyacetamide, cinnamamide, or chloroacetamide ().
Table 1: Key Structural and Physical Properties of Selected Analogues
Compound ID/Name N1 Substituent N3 Substituent C5 Acyl Group Yield (%) Melting Point (°C) References
N-(6-Amino-3-ethyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide (36) Phenyl Ethyl Benzamide 87 >320
N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide (BZ0) Benzyl Benzamide
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide (14) Ethyl Cinnamamide 80 >320
N-(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide Propyl Chloroacetamide
N-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)benzamide Methyl Benzamide

Physicochemical Properties

  • Melting Points : Compounds with aromatic acyl groups (e.g., benzamide, cinnamamide) exhibit high melting points (>320°C) due to strong intermolecular hydrogen bonding (amide NH and carbonyl O) and π-π stacking . The target compound’s propyl chain at N3 may slightly reduce crystallinity compared to ethyl analogues but retains thermal stability.
  • Solubility: Longer alkyl chains (e.g., propyl vs. Chloroacetamide derivatives () show higher electrophilicity, influencing reactivity in nucleophilic environments.

Hydrogen Bonding and Crystal Packing

The benzamide group enables dual hydrogen-bond donor (NH) and acceptor (C=O) interactions, fostering stable crystal lattices. In contrast, chloroacetamide derivatives () prioritize halogen-based interactions (C–Cl⋯O/N), altering packing motifs. Etter’s graph set analysis () could further elucidate differences in supramolecular architectures between analogues.

Biological Activity

N-(6-Amino-2,4-dioxo-1-phenyl-3-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydropyrimidine ring and multiple functional groups, suggest diverse biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3, with a molecular weight of approximately 342.41 g/mol. The presence of an amino group, dioxo moiety, and a benzamide structure indicates potential interactions with various biological targets.

Structural Features

FeatureDescription
Tetrahydropyrimidine RingProvides a heterocyclic framework that may enhance biological activity.
Benzamide MoietyContributes to the compound's ability to interact with biological receptors.
Functional GroupsAmino and dioxo groups may facilitate binding to specific enzymes or receptors.

Preliminary studies suggest that this compound exhibits various biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial and fungal strains.
  • Antiviral Properties : The structural analogs of this compound may inhibit viral replication.
  • Cytotoxicity : Studies indicate potential anticancer effects through apoptosis induction in cancer cell lines.

In Vitro Studies

In vitro assays have shown that this compound can inhibit specific enzyme activities and modulate cell signaling pathways. For instance:

  • Kv1.3 Inhibition : Analogous compounds have been reported to inhibit Kv1.3 channels effectively, which are implicated in various autoimmune diseases .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of tetrahydropyrimidine compounds exhibited selective cytotoxicity against breast cancer cells.
  • Neuroprotective Effects : Another investigation suggested that similar compounds could protect neuronal cells from oxidative stress.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6-AminouracilAmino group on uracilAntiviral propertiesSimple structure
Benzamide DerivativesBenzene ring with amide functionalityAnalgesic effectsDiverse modifications
2-PyrimidinaminePyrimidine ring with amino groupAntimicrobial activityBasic structure
N-(6-Amino...)Tetrahydropyrimidine fused with benzamideMultifaceted activitiesComplex structure

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